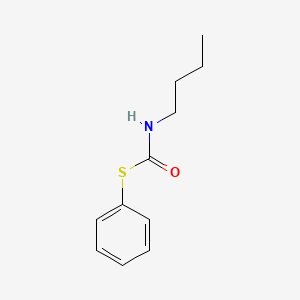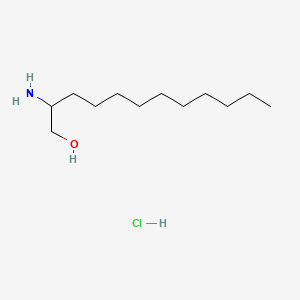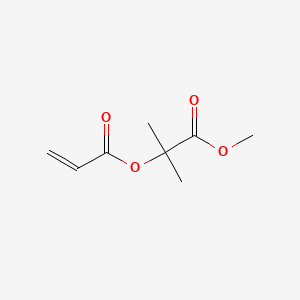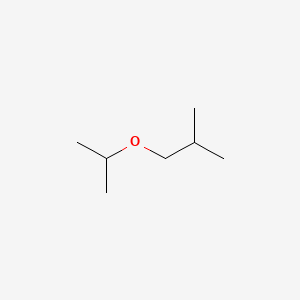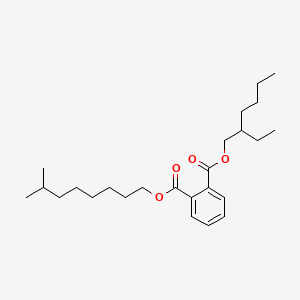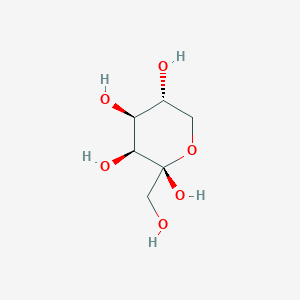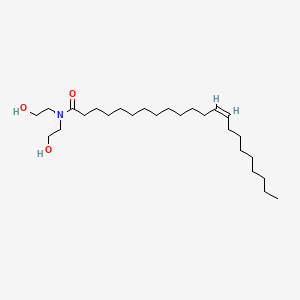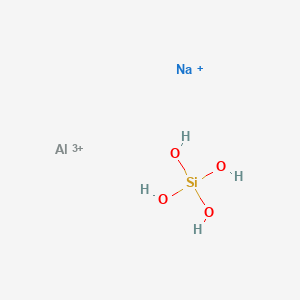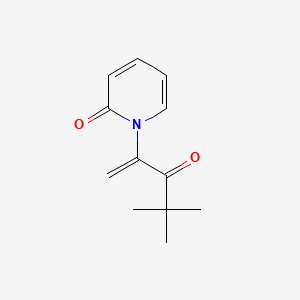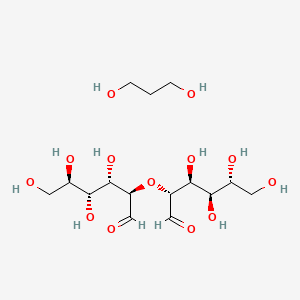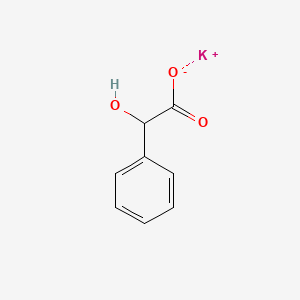
Potassium phenylglycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium phenylglycolate is an organic compound with the molecular formula C8H9KO3 It is a potassium salt of phenylglycolic acid, characterized by its crystalline structure and solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium phenylglycolate can be synthesized through the neutralization of phenylglycolic acid with potassium hydroxide. The reaction typically involves dissolving phenylglycolic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield crystalline this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of automated reactors for precise control of reaction conditions and the implementation of crystallization processes to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Potassium phenylglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylglyoxylic acid.
Reduction: Reduction reactions can convert it back to phenylglycolic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylglycolic acid.
Substitution: Various substituted phenylglycolates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Potassium phenylglycolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phenylglycolate derivatives.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of potassium phenylglycolate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in glycolate metabolism. The phenyl group can influence the compound’s reactivity and interaction with other molecules, potentially affecting cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Phenylglycolic Acid: The parent compound of potassium phenylglycolate.
Sodium Phenylglycolate: Another salt form with similar properties but different solubility and reactivity.
Ethyl Phenylglycolate: An ester derivative with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific potassium ion, which can influence its solubility, reactivity, and applications. Compared to other similar compounds, it may offer advantages in certain chemical reactions and industrial processes due to its distinct properties.
Propiedades
Número CAS |
84864-61-9 |
|---|---|
Fórmula molecular |
C8H7KO3 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
potassium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);/q;+1/p-1 |
Clave InChI |
UXIPJZUVTLMZBG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)[O-])O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
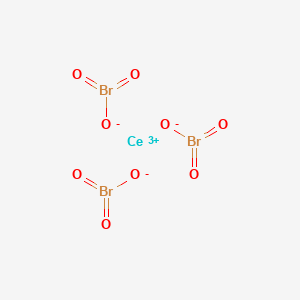
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
